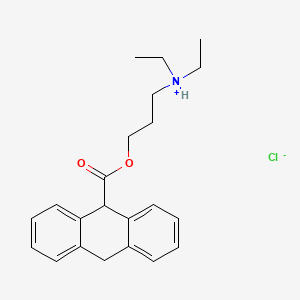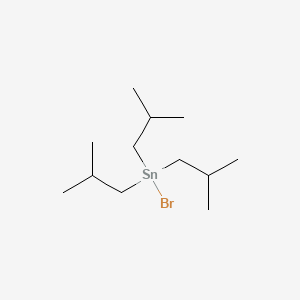
Triisobutyltin bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisobutyltin bromide is an organotin compound with the chemical formula C₁₂H₂₇BrSn It belongs to the class of trialkyltin compounds, where the tin atom is bonded to three isobutyl groups and one bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triisobutyltin bromide can be synthesized through the reaction of triisobutyltin hydride with bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
(C₄H₉)₃SnH + Br₂ → (C₄H₉)₃SnBr + HBr
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to remove any impurities and ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Triisobutyltin bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to triisobutyltin hydride under specific conditions.
Oxidation Reactions: It can be oxidized to form different organotin oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction typically occurs in the presence of a solvent like tetrahydrofuran (THF) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly employed.
Major Products Formed
Substitution: The major products are the substituted organotin compounds.
Reduction: The major product is triisobutyltin hydride.
Oxidation: The major products are organotin oxides.
Aplicaciones Científicas De Investigación
Triisobutyltin bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-tin bonds.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Biological Studies: It is used in studies related to its biological activity and potential effects on living organisms.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of triisobutyltin bromide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with cellular components, leading to potential toxic effects. The exact pathways and molecular targets can vary based on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Bromide: Similar in structure but with butyl groups instead of isobutyl groups.
Triphenyltin Bromide: Contains phenyl groups instead of isobutyl groups.
Triethyltin Bromide: Contains ethyl groups instead of isobutyl groups.
Uniqueness
Triisobutyltin bromide is unique due to the presence of isobutyl groups, which can influence its reactivity and properties compared to other trialkyltin compounds. The steric effects of the isobutyl groups can affect the compound’s behavior in chemical reactions and its interactions with other molecules.
Propiedades
Número CAS |
7342-39-4 |
|---|---|
Fórmula molecular |
C12H27BrSn |
Peso molecular |
369.96 g/mol |
Nombre IUPAC |
bromo-tris(2-methylpropyl)stannane |
InChI |
InChI=1S/3C4H9.BrH.Sn/c3*1-4(2)3;;/h3*4H,1H2,2-3H3;1H;/q;;;;+1/p-1 |
Clave InChI |
YQQBSHJWYVTQTA-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C[Sn](CC(C)C)(CC(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




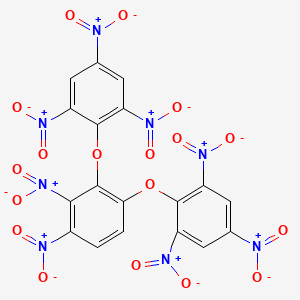


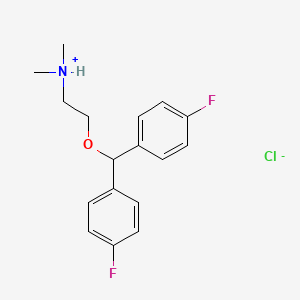


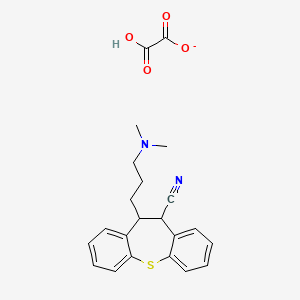


![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
